![molecular formula C17H16FNO6S2 B2755229 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1788561-01-2](/img/structure/B2755229.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C17H16FNO6S2 and its molecular weight is 413.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Research has shown that azetidinylquinolones, closely related to the chemical structure , exhibit significant antibacterial activity. The antibacterial mechanism of such compounds includes inhibiting critical bacterial enzymes or disrupting bacterial cell wall synthesis. For example, Frigola et al. (1995) studied azetidinylquinolones as antibacterial agents, highlighting their effectiveness against resistant bacterial strains due to their unique structural configuration, which plays a crucial role in their antibacterial potency (Frigola et al., 1995). Similarly, derivatives containing sulfone and azetidine moieties have demonstrated good antibacterial activities against specific pathogens, indicating their potential in addressing resistance issues in antibacterial therapy.
Enzyme Inhibition for Disease Treatment
Compounds with azetidine and sulfonamide groups have been explored for their enzyme inhibitory activities, which is crucial for the development of therapeutic agents against diseases like cancer and neurodegenerative disorders. Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, showcasing the importance of such compounds in designing inhibitors for enzymes relevant in diabetes and Alzheimer's disease (Abbasi et al., 2019).
Molecular Docking and Antitumor Activities
The study of molecular docking and structure-activity relationships (SAR) of compounds with the mentioned chemical structure is essential in the development of antitumor agents. Sulfonylguanidine derivatives, for instance, have been evaluated for their antiproliferative activity against malignant melanoma tumor cells, providing insights into designing more potent antitumor agents (Baladi et al., 2020). This research area is significant for developing new therapeutic strategies against cancer, leveraging the unique properties of azetidine-containing compounds.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(4-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO6S2/c18-12-1-3-13(4-2-12)26(20,21)15-10-19(11-15)27(22,23)14-5-6-16-17(9-14)25-8-7-24-16/h1-6,9,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMBDQCULZYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
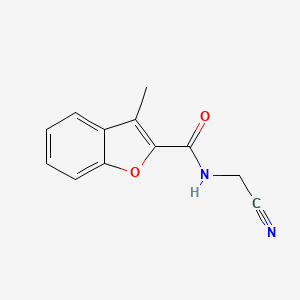
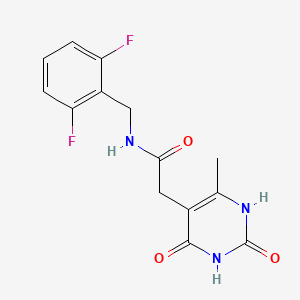
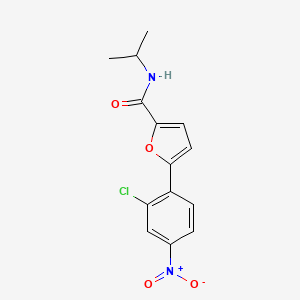
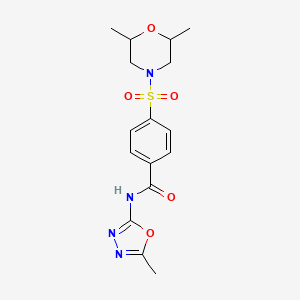

![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)
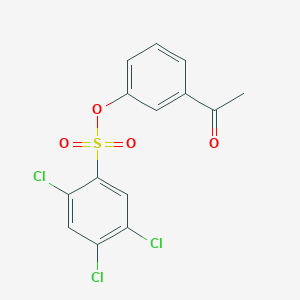


![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)